3-Fluoro-2-(pyridin-4-yl)benzaldehyde
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Overview
Description
3-Fluoro-2-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated aromatic aldehyde, characterized by the presence of a fluorine atom at the third position and a pyridin-4-yl group at the second position on the benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-Hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoric acid solution . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) has been reported to yield fluoropyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-Fluoro-2-(pyridin-4-yl)benzoic acid.
Reduction: 3-Fluoro-2-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzyme activity or receptor binding, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(pyridin-4-yl)benzaldehyde: Similar structure but with the fluorine atom at the fourth position.
3-Fluoro-4-(pyridin-2-yl)benzaldehyde: Similar structure but with the pyridinyl group at the second position.
3-Fluoro-4-(4-pyridinyl)piperazin-1-yl)benzaldehyde: Contains a piperazine ring in addition to the pyridinyl group.
Uniqueness
3-Fluoro-2-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridinyl groups, which imparts distinct chemical and biological properties. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
3-fluoro-2-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-10(8-15)12(11)9-4-6-14-7-5-9/h1-8H |
InChI Key |
YZFBQFVSDGNPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=NC=C2)C=O |
Origin of Product |
United States |
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